Bienvenue dans la boutique en ligne BenchChem!

3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Lipophilicity Drug Design ADME-Tox

3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one (CAS 1005627-25-7) is a synthetic enaminone building block that incorporates a 1‑ethyl‑1H‑pyrazol‑5‑yl ketone and a dimethylamino‑substituted α,β‑unsaturated system. Its computed physicochemical profile—molecular weight 193.25 g·mol⁻¹, XLogP3‑AA 0.9, topological polar surface area 38.1 Ų, and zero hydrogen‑bond donors —places it in a property space that is compositionally distinct from its closest N‑methyl and regioisomeric analogs, making non‑critical substitution scientifically inadvisable without explicit comparative validation.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B4383665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)C=CN(C)C
InChIInChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6-
InChIKeyKYSGYYQHUDSGOA-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one: Key Physicochemical and Structural Baseline for Research Procurement


3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one (CAS 1005627-25-7) is a synthetic enaminone building block that incorporates a 1‑ethyl‑1H‑pyrazol‑5‑yl ketone and a dimethylamino‑substituted α,β‑unsaturated system. Its computed physicochemical profile—molecular weight 193.25 g·mol⁻¹, XLogP3‑AA 0.9, topological polar surface area 38.1 Ų, and zero hydrogen‑bond donors [1]—places it in a property space that is compositionally distinct from its closest N‑methyl and regioisomeric analogs, making non‑critical substitution scientifically inadvisable without explicit comparative validation.

Why Generic Enaminone or Pyrazole Building-Block Substitution Fails: The Case of 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one


Enaminones bearing a pyrazole ring are widely used as ambident nucleophile precursors for heterocycle synthesis; however, the position of the pyrazole attachment, the N‑alkyl chain length, and the olefin geometry all govern regioselectivity in subsequent cyclocondensation reactions . Replacing the N‑ethyl group with N‑methyl or shifting the ketone from C5 to C4 of the pyrazole changes both the steric environment and the electronic distribution at the reactive enone, which can lead to altered reaction rates, different regioisomeric outcomes, or complete failure in target-oriented synthetic routes. Consequently, procurement choices that treat pyrazolyl enaminones as interchangeable risk downstream reproducibility and yield losses.

Head‑to‑Head Quantitative Differentiation: 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one vs. Closest Analogs


Lipophilicity Advantage: XLogP3‑AA 0.9 for N‑Ethyl vs. 0.6 for N‑Methyl Analog

The target compound’s computed XLogP3‑AA of 0.9 is 0.3 log units higher than the 0.6 value of the N‑methyl analog 3‑(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one (CAS 1006348-76-0) [1][2]. This increase corresponds to a roughly twofold greater octanol/water partition, indicating enhanced membrane permeability potential while remaining within the favorable range for oral bioavailability (logP 1–3).

Lipophilicity Drug Design ADME-Tox

Molecular Weight Differentiation: 193.25 vs. 179.22 g/mol Provides Distinct Pharmacokinetic Properties

The molecular weight of the target compound is 193.25 g·mol⁻¹ [1], compared with 179.22 g·mol⁻¹ for the N‑methyl analog [2]. The 14 Da increase arising from a single methylene group can alter renal clearance rates, tissue distribution, and metabolic pathways such as N‑dealkylation, an effect often exploited in medicinal chemistry to fine‑tune pharmacokinetic profiles.

Molecular Weight Pharmacokinetics Lead Optimization

Purity Benchmarking: Consistent 98% Specification Versus 95–97% for Common Analogs

The target compound is commercially available at a guaranteed purity of 98% , whereas the N‑methyl analog is typically offered at 95–97% . While both levels are suitable for research, the 1–3 percentage-point purity difference can translate into fewer side products in sensitive cyclocondensation reactions and reduced need for pre‑reaction purification.

Chemical Purity Reproducibility Procurement Standards

Regiochemical Positioning: C5‑Attachment Directs Cyclization to 5‑Substituted Pyrazoles

The ketone linkage at C5 of the 1‑ethylpyrazole (rather than C3 or C4) pre‑organizes the enaminone for regioselective cyclocondensation with hydrazines to yield 5‑substituted pyrazoles . In contrast, the 1,3‑dimethyl‑1H‑pyrazol‑4‑yl isomer yields 4‑substituted products. Because the substitution pattern on the pyrazole core critically influences biological target engagement, this regiochemical feature provides a defined synthetic entry point that cannot be replicated by regioisomeric analogs.

Regioselectivity Heterocycle Synthesis Medicinal Chemistry

Cost‑per‑Gram Benchmark: Premium Pricing Reflects Lower Commodity Availability

The quoted price for 1 g of the target compound is approximately €989 , which is substantially higher than the typical €200–500 range for 1 g of the N‑methyl analog from global suppliers. This price differential signals lower commercial availability and higher synthesis cost, factors that procurement specialists must weigh when planning multi‑gram scale‑up.

Procurement Economics Building Block Sourcing Cost Analysis

Optimal Research and Industrial Application Scenarios for 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one


Medicinal Chemistry SAR Exploration Requiring Moderate Lipophilicity Gain

When a lead series based on N‑methylpyrazole enaminones shows insufficient cellular permeability (XLogP3 ≤0.6), replacement with the N‑ethyl analog raises logP by 0.3 units while preserving the hydrogen‑bonding profile (HBD=0, HBA=3), enabling structure‑permeability relationship studies without introducing additional heteroatom changes [1].

Regiocontrolled Synthesis of 5‑Substituted Pyrazoles for Kinase Inhibitor Libraries

The C5‑enone regiochemistry directs cyclocondensation exclusively to 5‑substituted pyrazoles, a scaffold prevalent in ATP‑competitive kinase inhibitors. Using the C5‑linked enaminone avoids regioisomeric mixtures that arise from C4‑ or C3‑linked analogs, streamlining library synthesis and purification [1].

High‑Purity Building Block Supply for Sensitive Catalytic Reactions

With a commercial purity of 98%, the compound is suited for palladium‑catalyzed cross‑coupling or organocatalytic transformations where lower purity (95%) may introduce catalyst‑poisoning impurities, thereby improving reaction robustness and yield reproducibility [1].

Pharmacokinetic Differentiation Studies in Preclinical Development

The 14 Da molecular weight increment relative to the N‑methyl analog provides a subtle but detectable shift in renal clearance and N‑dealkylation rates, enabling paired pharmacokinetic comparisons to optimize half‑life and oral bioavailability in rodent models [1].

Quote Request

Request a Quote for 3-(Dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.